N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea is a chemical compound with the molecular formula C19H16N2OS . It has a molecular weight of 320.41 .
Synthesis Analysis
The synthesis of N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea and similar compounds has been reported in the literature . These compounds are typically synthesized through reactions involving benzoylthiourea derivatives . The structures of the synthesized compounds are usually confirmed using spectroscopic techniques .Scientific Research Applications
Cytotoxicity and Anticancer Potential
- Synthesis and Evaluation for Cytotoxicity : Thioureas, including derivatives similar to N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea, have been synthesized and evaluated for their in vitro cytotoxicity. For instance, 1-benzoyl-3-methyl thiourea derivatives exhibited potent cytotoxicity against HeLa cell lines, suggesting potential anticancer activities (Ruswanto et al., 2015).
- Computational Studies on Anticancer Candidates : A computational study on Bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complex derivatives highlighted their potential as anticancer agents, offering insights into more stable interactions compared to cisplatin, especially against breast, lung, and prostate cancer receptors (Ruswanto et al., 2023).
Antimicrobial Activities
- Antibacterial and Antifungal Activities : The antibacterial and antifungal activities of thiourea derivatives have been investigated, with certain compounds exhibiting significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests their potential in developing new antimicrobial agents (H. Arslan, U. Flörke, N. Külcü, 2003).
Metal Complexation and Recovery
- Mercury Recovery and Preconcentration : this compound derivatives have been evaluated for the selective extraction of toxic metals, particularly mercury. A solid supported liquid membrane system developed using these derivatives showed high selectivity and preconcentration factors for mercury, indicating their potential in environmental remediation and analytical applications (C. Fontàs et al., 2005).
Synthesis and Characterization of Derivatives
- Facile Synthesis of Derivatives : The reaction of 1-naphthylamine with benzoyl chlorides and ammonium thiocyanate yielded N-benzoyl-N'-(naphthalene-1-yl) thioureas, demonstrating a method for synthesizing derivatives that could have various applications, including the development of chemosensors and materials science (P. Neela, C. Rao, 1993).
Structural and Computational Characterization
- Characterization and Potential Applications : Detailed structural and computational characterization of thiourea derivatives provides a foundation for exploring their applications in various fields, including the development of chemosensors, coordination polymers, and materials with specific optical or electronic properties (M. E. D. Lestard et al., 2015).
Mechanism of Action
Target of Action
N-Benzoyl-N’-(2-methyl-1-naphthyl)thiourea, also known as 1-benzoyl-3-(2-methylnaphthalen-1-yl)thiourea, is a derivative of thiourea . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives can interact with various biological targets due to their versatile structure The mode of action can vary depending on the specific derivative and its target
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound may affect multiple pathways
Result of Action
Thiourea derivatives have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects . These effects suggest that the compound may have a broad impact at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(2-methylnaphthalen-1-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-11-12-14-7-5-6-10-16(14)17(13)20-19(23)21-18(22)15-8-3-2-4-9-15/h2-12H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOHGLFZRZTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.